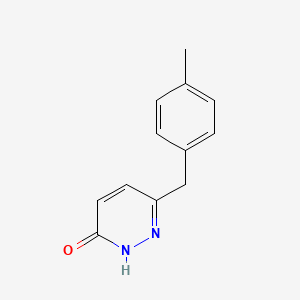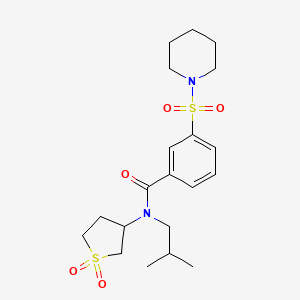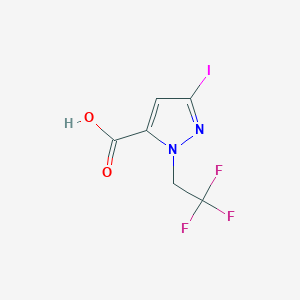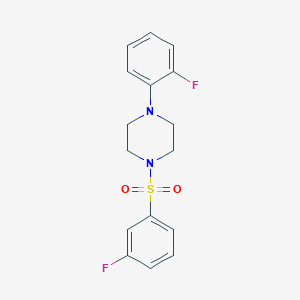![molecular formula C15H10Cl2N2O2S B2419748 4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 886963-57-1](/img/structure/B2419748.png)
4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound was synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The molecular weight of the compound is 353.22.Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Synthesis and Characterization
4-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)benzamide is a compound that serves as a crucial intermediate in the synthesis of various heterocyclic compounds. The synthesis of novel compounds, such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, derived from visnaginone and khellinone, demonstrates the versatility of benzamide derivatives in creating anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their potential in medical research and drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activities
Research into benzamide derivatives also extends into antimicrobial and anticancer activities. For instance, the synthesis of new pyridine derivatives incorporating benzothiazole groups has led to compounds with variable and modest antimicrobial activity against a range of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, the exploration of benzothiazolotriazine derivatives for their anticonvulsant potential indicates the broad applicability of such compounds in addressing neurological disorders (Firdaus et al., 2018).
Receptor Ligand Binding
The investigation into isoquinuclidine derivatives as 5-HT3 ligands showcases the potential of benzamide derivatives in developing compounds with significant receptor affinity and selectivity. This research contributes to our understanding of receptor-ligand interactions and the development of targeted therapies for various neurological conditions (Iriepa et al., 2002).
Neuroprotective Activities
The development of 5-aroylindoles as selective histone deacetylase 6 inhibitors exemplifies the therapeutic potential of benzamide derivatives in neurodegenerative diseases such as Alzheimer's. These compounds demonstrate neuroprotective activities by decreasing tau protein phosphorylation and aggregation, offering a promising avenue for Alzheimer's disease treatment (Lee et al., 2018).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been found to inhibit the dpre1 enzyme, thereby disrupting the cell wall biosynthesis of mycobacterium tuberculosis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .
Biochemical Pathways
It can be inferred from the mode of action that the compound interferes with the cell wall biosynthesis pathway of mycobacterium tuberculosis by inhibiting the dpre1 enzyme .
Pharmacokinetics
The compound’s anti-inflammatory activity has been evaluated, suggesting that it has been absorbed and distributed in the body to exert its effects .
Result of Action
The compound’s anti-inflammatory activity has been evaluated, and it has been found to inhibit COX-1 and COX-2 enzymes . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . They also demonstrated excellent COX-2 SI values and even showed significant inhibition of albumin denaturation .
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways, suggesting that the synthesis conditions could potentially influence the compound’s properties .
Properties
IUPAC Name |
4-chloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-21-11-7-6-10(17)13-12(11)18-15(22-13)19-14(20)8-2-4-9(16)5-3-8/h2-7H,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLZMSMHRXIOSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B2419666.png)
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2419669.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2419670.png)


![6-{[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methyl}-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2419673.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2419675.png)
![3-[(4-Nitrophenoxy)methyl]benzohydrazide](/img/structure/B2419679.png)



![N-[2,2-Bis(furan-2-yl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2419688.png)
